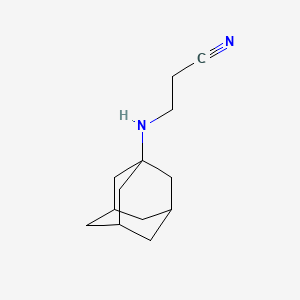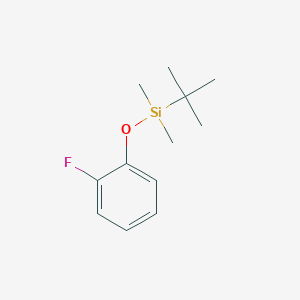
Ibrutinib dimer
描述
Ibrutinib dimer is a derivative of ibrutinib, a small molecule that acts as an irreversible inhibitor of Bruton’s tyrosine kinase. Ibrutinib is primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenström’s macroglobulinemia . The dimer form of ibrutinib is of interest due to its potential enhanced efficacy and unique properties compared to the monomeric form.
作用机制
Target of Action
The primary target of Ibrutinib, also known as “1-[(3R)-3-[4-({3-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-oxopropyl}amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one”, is Bruton’s tyrosine kinase (BTK) . BTK is a crucial terminal kinase enzyme in the B-cell antigen receptor signaling pathway .
Mode of Action
Ibrutinib acts as an irreversible potent inhibitor of BTK . It forms a covalent bond with a cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This inhibition disrupts the growth signal by targeting BTK in patients with B-cell malignancies .
Biochemical Pathways
The inhibition of BTK by Ibrutinib blocks many functionalities in the B-cell receptor signaling pathway that are crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes . It also suppresses TLR signaling-mediated proliferation and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .
Pharmacokinetics
The pharmacokinetics of Ibrutinib is highly variable in patients . It is absorbed and metabolized in the body, and its clearance has both inter- and intra-individual variability . Smoking status has been identified as a significant covariate associated with Ibrutinib clearance .
Result of Action
Ibrutinib has demonstrated clinical effectiveness in treating various conditions such as chronic lymphocytic leukemia (CLL), Waldenström’s Macroglobulinemia, and chronic graft versus host disease (cGVHD) . It has shown significant activities across a variety of B-cell neoplastic disorders and autoimmune diseases .
Action Environment
The action of Ibrutinib can be influenced by environmental factors such as the patient’s smoking status . For instance, smokers are expected to have around a 40% reduction in steady-state Ibrutinib concentrations compared to non-smokers . Therefore, the patient’s environment and lifestyle can significantly impact the efficacy and stability of Ibrutinib.
生化分析
Biochemical Properties
Ibrutinib dimer plays a crucial role in biochemical reactions by interacting with several key enzymes, proteins, and other biomolecules. One of the primary targets of this compound is Bruton’s tyrosine kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway. The compound binds covalently to the cysteine residue (Cys-481) in the BTK active site, leading to sustained inhibition of BTK enzymatic activity . This interaction disrupts the signaling pathways that promote B-cell proliferation and survival, making this compound a potent inhibitor of malignant B-cell growth.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In B-cells, the compound inhibits BTK, leading to the disruption of B-cell receptor signaling. This inhibition results in reduced cell proliferation, migration, and survival . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it downregulates the expression of inhibitory receptors and restores the functions of patient-derived T cells, including proliferation, degranulation, and cytokine secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its covalent binding to BTK. The compound forms a covalent bond with the cysteine residue (Cys-481) in the BTK active site, leading to irreversible inhibition of the enzyme . This binding disrupts the B-cell receptor signaling pathway, which is crucial for the growth and survival of malignant B-cells. Additionally, this compound may interact with other proteins and enzymes involved in cell signaling and gene expression, further contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, but the accumulation of degradation products may impact its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK and reduces B-cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in normal cellular functions and potential off-target interactions. Studies in rodent models have shown that the compound can prolong survival and reduce tumor volume in a dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6). The compound undergoes extensive metabolism, resulting in the formation of various metabolites, including dihydrodiol-ibrutinib . These metabolites are further processed through glutathione conjugation and excreted in feces and urine. The metabolic pathways of this compound also involve interactions with enzymes and cofactors that influence its bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound binds reversibly to human plasma proteins, with a high affinity for plasma proteins such as albumin . This binding affects its distribution and bioavailability, allowing it to reach target tissues and exert its therapeutic effects. Additionally, this compound is transported across cellular membranes through active transport mechanisms, further influencing its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with BTK and other target proteins. Post-translational modifications, such as phosphorylation, may influence its subcellular localization and activity. Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals, enhancing its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ibrutinib dimer involves the coupling of two ibrutinib molecules. This can be achieved through various synthetic routes, including the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .
化学反应分析
Types of Reactions
Ibrutinib dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the dimer.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
科学研究应用
Ibrutinib dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound to study dimerization reactions and their effects on molecular properties.
Biology: Investigated for its potential to inhibit B-cell receptor signaling pathways more effectively than the monomeric form.
Medicine: Explored for its enhanced therapeutic efficacy in treating B-cell malignancies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
相似化合物的比较
Similar Compounds
Acalabrutinib: Another Bruton’s tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
Zanubrutinib: A more selective Bruton’s tyrosine kinase inhibitor with fewer off-target effects.
Fenebrutinib: A non-covalent Bruton’s tyrosine kinase inhibitor with reversible binding.
Uniqueness
Ibrutinib dimer is unique due to its potential for enhanced efficacy and prolonged inhibition of Bruton’s tyrosine kinase. Its dimeric structure may allow for better binding and stability, making it a promising candidate for further research and development .
属性
IUPAC Name |
1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDQAMODZKHBII-LQFQNGICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H48N12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxazolo[4,5-d]pyrimidine](/img/structure/B6598680.png)


![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)


![methyl 2-{[(benzyloxy)carbonyl]amino}-3-[(4-methylbenzenesulfonyl)oxy]propanoate](/img/structure/B6598731.png)





![tert-Butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B6598772.png)
![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)
